1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane
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Overview
Description
1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure, which is a highly symmetrical, cage-like framework. The compound also features a bromo group and a nitro-substituted phenyl ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane typically involves multiple steps, starting with the preparation of adamantane derivatives. One common approach is the Friedel-Crafts alkylation, where adamantane is reacted with 4-methyl-3-nitrobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromate ester.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-Bromo-3-(4-methyl-3-aminophenyl)adamantane.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Amines
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in disease processes.
Industry: Its unique structure makes it valuable in materials science, where it can be used to create advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis.
Anticancer Activity: Inhibits enzymes or signaling pathways related to cell division and apoptosis.
Comparison with Similar Compounds
1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane is unique due to its adamantane core and specific substituents. Similar compounds include:
1-Bromo-2-(4-methyl-3-nitrophenyl)adamantane: Similar structure but different position of substituents.
1-Bromo-3-(3,4-dimethoxyphenyl)adamantane: Contains methoxy groups instead of nitro groups.
1-Bromo-3-(4-methylphenyl)adamantane: Lacks the nitro group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-bromo-3-(4-methyl-3-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-2-3-14(5-15(11)19(20)21)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHJEXJWUTGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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